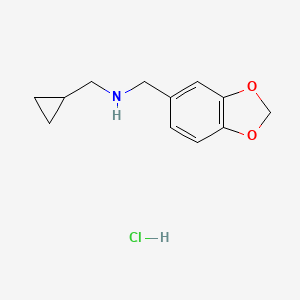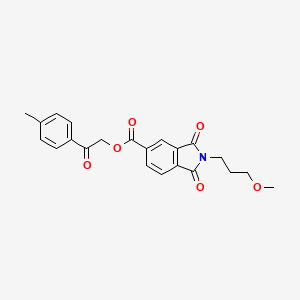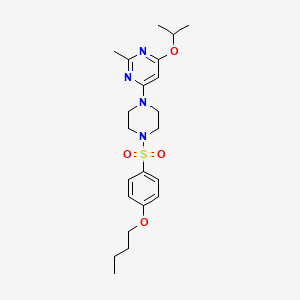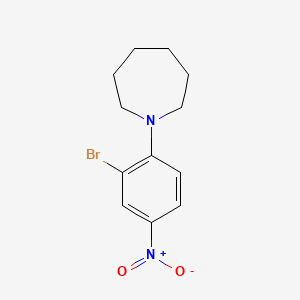 (1,3-dioxaindan-5-yl)méthylamine CAS No. 2172582-54-4"
>
(1,3-dioxaindan-5-yl)méthylamine CAS No. 2172582-54-4"
>
Chlorhydrate de (1,3-dioxaindan-5-yl)méthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is known for its unique structure, which includes a 1,3-dioxaindan moiety and a cyclopropylmethylamine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Applications De Recherche Scientifique
(1,3-Dioxaindan-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 1,3-Dioxaindan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropylmethylamine Group: This step involves the reaction of the 1,3-dioxaindan intermediate with cyclopropylmethylamine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1,3-Dioxaindan-5-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the 1,3-dioxaindan moiety, potentially opening the dioxane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with opened dioxane rings.
Substitution: Formation of substituted amine derivatives.
Mécanisme D'action
The mechanism of action of (1,3-Dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1,3-Dioxaindan-5-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
[(1,3-Dioxaindan-5-yl)methyl]amine hydrochloride: Lacks the cyclopropylmethyl group, leading to different chemical and biological properties.
(1,3-Dioxaindan-5-yl)methylamine hydrochloride:
(1,3-Dioxaindan-5-yl)methylamine hydrochloride: Contains an ethyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of (1,3-Dioxaindan-5-yl)methylamine hydrochloride lies in its specific structural features, which confer distinct chemical reactivity and potential biological effects.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,1-2,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEOMPIMVDFJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)




![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)



![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2464228.png)
